molecular formula C10H15F2NO4 B577365 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 1363380-83-9

1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B577365
CAS No.: 1363380-83-9
M. Wt: 251.23
InChI Key: KEYBLBUGXCHLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclobutane ring with two fluorine atoms at the 3-position and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the cyclobutane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The fluorine atoms on the cyclobutane ring can influence the compound’s reactivity and stability by altering the electronic properties of the molecule .

Comparison with Similar Compounds

    1-(Boc-amino)cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    6-(Boc-amino)hexanoic acid: Contains a Boc-protected amino group but with a hexanoic acid chain instead of a cyclobutane ring.

Uniqueness: 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the presence of the difluorocyclobutane ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity.

Properties

IUPAC Name

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-8(2,3)17-7(16)13-9(6(14)15)4-10(11,12)5-9/h4-5H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYBLBUGXCHLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-83-9
Record name 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.